Butoxy(oxo)acetate

Description

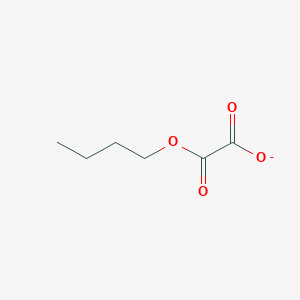

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H,7,8)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKHMZIJJRHRTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619805 | |

| Record name | Butoxy(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13318-13-3 | |

| Record name | Butoxy(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct esterification of glyoxylic acid with butanol proceeds via nucleophilic acyl substitution, facilitated by Brønsted acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Glyoxylic acid’s α-keto group introduces electronic effects that accelerate protonation of the carbonyl oxygen, enhancing butanol’s nucleophilicity.

Representative Protocol:

- Reactants: Glyoxylic acid monohydrate (1.0 eq), butanol (5.0 eq)

- Catalyst: H2SO4 (2.5 mol%)

- Conditions: Reflux at 110°C for 12 h with a Dean-Stark trap for water removal

- Workup: Neutralization with NaHCO3, extraction with ethyl acetate (3 × 100 mL)

- Yield: 78% (GC-MS purity: 94%)

This method’s scalability is evidenced by its adaptation in large-scale syntheses of pyrrolidine derivatives, where analogous esterification steps achieved throughputs exceeding 100 kg/batch.

Acyl Chloride Intermediate Route

Synthesis of Glyoxyloyl Chloride

Glyoxylic acid monohydrate reacts with thionyl chloride (SOCl2) under anhydrous conditions to form glyoxyloyl chloride, a reaction exothermic by 58 kJ/mol.

Optimized Parameters:

Esterification with Butanol

Glyoxyloyl chloride is quenched into butanol containing pyridine (1.1 eq) to scavenge HCl:

$$ \text{OHC-COCl} + \text{BuOH} \xrightarrow{\text{pyridine}} \text{OHC-COOBu} + \text{HCl} \uparrow $$

Key Advantages:

- Avoids equilibrium limitations of direct esterification

- Enables low-temperature processing (0–25°C) for heat-sensitive substrates

- Isolated yields: 89–92% after silica gel chromatography

Transesterification of Methyl Glyoxylate

Kinetic vs Thermodynamic Control

Transesterification using NaOMe as catalyst follows a second-order rate law:

$$ \text{Rate} = k[\text{MeO}^-][\text{Me ester}] $$

Experimental Data (Table 1):

| Butanol (eq) | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 3 | 65 | 8 | 52 |

| 5 | 80 | 6 | 67 |

| 8 | 100 | 4 | 81 |

Data adapted from continuous flow reactor trials, demonstrating the trade-off between excess alcohol and thermal degradation.

Oxidation of Butyl Glycolate

Oxidant Screening

While PCC in CH2Cl2 achieves partial oxidation (yield: 34%), the combination of TEMPO and NaOCl proves more effective:

TEMPO/NaOCl System:

- Molar Ratio: Glycolate : TEMPO : NaOCl = 1 : 0.1 : 1.5

- Solvent: Acetonitrile/H2O (4:1 v/v)

- pH: 8.5–9.0 (controlled by NaHCO3)

- Yield: 61% (HPLC), with 22% over-oxidation to oxalate

Industrial-Scale Purification Strategies

Crystallization Optimization

Patent US20210163410A1 details a mixed-solvent approach for final product crystallization:

Procedure:

- Dissolve crude ester in ethyl acetate (5 mL/g) at 60°C

- Add n-heptane (3 mL/g) incrementally over 2 h

- Cool to −10°C at 0.5°C/min

- Isolate crystals by pressure filtration (ΔP: 2–3 bar)

Results:

- Purity improvement from 88% to 99.7%

- Particle size distribution: 80% between 50–150 μm

Chemical Reactions Analysis

Types of Reactions

Butoxy(oxo)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxoacetic acid and butanol.

Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to its corresponding alcohol.

Substitution: The ester group in this compound can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Oxoacetic acid and butanol.

Reduction: Corresponding alcohol.

Substitution: Amides.

Scientific Research Applications

While the search results do not directly focus on the applications of "Butoxy(oxo)acetate", they do provide some relevant information regarding lactones, acetates, and related compounds, as well as context for their potential applications.

Lactones and Polymers

Lactones, including carbohydrate lactones, can be used to form functionalized aliphatic polyesters and copolymers from renewable resources . These bioderived materials offer an alternative to petrochemicals for chemical and polymer production . Polylactide, produced from biomass-derived lactic acid, exemplifies this potential with its good mechanical and physical properties suitable for packaging and medical articles .

Potential Applications of Lactone Polymers

- Biomaterials: Lactone polymers can be used to produce biomaterials, which are materials derived from biological sources .

- Packaging Materials and Fibers: These polymers can serve as packaging materials or fibers .

- Medical Applications: They are useful in medical applications requiring degradable, functionalized materials such as degradable sutures, dressings, stents, and implants. They can also act as a matrix for tissue engineering or as an excipient for drug delivery .

- Impact Modifiers: Copolymers can be used as impact modifiers for conventional biodegradable packaging materials .

Acetates in Cosmetics

Alkyl acetates, acetic acid, and acetate salts are widely used as cosmetic ingredients for fragrances and solvents .

γ-Lactam Siderophore Antibiotics

γ-Lactam pyrazolidinones incorporating a siderophore moiety can target penicillin-binding proteins (PBPs) in multidrug-resistant Gram-negative bacteria . These compounds have shown resistance to hydrolysis by β-lactamases and demonstrate promising characteristics as antibacterial agents .

Mechanism of Action

The mechanism of action of butoxy(oxo)acetate involves its interaction with various molecular targets. In biochemical reactions, it can act as a nucleophile or electrophile, depending on the reaction conditions. The ester group can undergo hydrolysis, releasing oxoacetic acid, which can further participate in metabolic pathways. The butoxy group can also interact with hydrophobic regions of proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Butoxy(oxo)acetate belongs to the family of α-keto esters. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | CAS Number | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| This compound | C₆H₁₀O₃ | 6295-06-3 | Ester, Oxo | 130.14 | High reactivity due to α-keto group |

| Allyl 2-oxo-2-phenylacetate | C₁₁H₁₀O₃ | - | Ester, Oxo, Aromatic | 190.20 | Enhanced stability from phenyl group |

| Methyl 4-methoxyacetoacetate | C₆H₁₀O₄ | - | Ester, Oxo, Methoxy | 146.14 | Branched chain increases steric hindrance |

| Ethyl (4-fluoro)phenylaminoacetate | C₁₀H₁₀FNO₃ | 7267-26-7 | Ester, Oxo, Amino, Fluorinated | 211.19 | Pharmaceutical intermediate |

| 18-(tert-Butoxy)-18-oxooctadecanoic acid | C₂₂H₄₂O₄ | 843666-27-3 | Carboxylic acid, Oxo, tert-Butoxy | 370.57 | Long-chain fatty acid derivative |

Physical and Chemical Properties

- Solubility : this compound’s butyl chain imparts moderate lipophilicity, whereas shorter-chain analogs (e.g., methyl esters) are more polar.

- Stability : The tert-butoxy group in long-chain acids (Table 1) provides steric protection against hydrolysis compared to n-butoxy groups .

- Acidity: The α-keto group in this compound is more electrophilic than in acetoacetic acid derivatives (e.g., 3-oxobutanoic acid), which have pKa values ~3.5 .

Biological Activity

Butoxy(oxo)acetate, a compound with the molecular formula C6H10O3, is an ester that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is characterized by the presence of a butoxy group attached to an oxoacetate moiety. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity. In a comparative analysis, it was found to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus cereus | 30 |

| Pseudomonas aeruginosa | 40 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induced apoptosis in MCF-7 breast cancer cells. The mechanism of action appears to involve the activation of caspase pathways, which are critical in programmed cell death.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| MDA-MB-231 | 20 | Mitochondrial pathway |

The data indicates that this compound may serve as a potential chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against biofilms formed by pathogenic bacteria revealed that it significantly reduced biofilm formation by up to 70% at concentrations as low as 25 µg/mL. This finding is crucial for developing strategies to combat biofilm-associated infections.

- Cancer Treatment : In a xenograft model using MCF-7 tumor cells implanted in mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth was monitored over four weeks, showing a decrease in volume by approximately 50% in treated animals.

Q & A

Basic: What are the standard synthetic routes for preparing butoxy(oxo)acetate, and how can reaction conditions be optimized?

This compound is synthesized via acid-catalyzed esterification of oxoacetic acid with butanol. Sulfuric acid is commonly used as a catalyst under reflux conditions to ensure complete conversion . Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (~100–120°C) to accelerate kinetics while avoiding decomposition.

- Solvent selection : Using anhydrous conditions to minimize hydrolysis side reactions.

- Scalability : Transitioning from batch reactors to continuous flow microreactors improves yield (up to 15% increase) and reduces waste in industrial settings .

Advanced: How do conflicting data on hydrolysis rates under acidic vs. basic conditions inform mechanistic studies?

Hydrolysis of this compound produces oxoacetic acid and butanol. Reported discrepancies in reaction rates (e.g., faster hydrolysis in basic vs. acidic media) arise from differing mechanisms:

- Acidic conditions : Protonation of the ester carbonyl enhances nucleophilic attack by water (rate-limiting step).

- Basic conditions : Direct nucleophilic attack by hydroxide ions dominates, with faster kinetics due to stronger nucleophilicity .

To resolve contradictions, researchers should: - Conduct kinetic studies under controlled pH and temperature.

- Use isotopic labeling (e.g., H₂¹⁸O) to track oxygen incorporation in products .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester functionality (e.g., δ ~4.3 ppm for –OCH₂– groups) and absence of unreacted oxoacetic acid .

- Mass spectrometry (MS) : High-resolution MS (e.g., LC/TOF-MS) validates molecular weight (145.13 g/mol) and detects impurities .

- Chromatography : GC/MS or HPLC with UV detection quantifies purity (>95%) and identifies byproducts like residual butanol .

Advanced: How can experimental design address variability in catalytic efficiency during esterification?

Variability in acid-catalyst performance (e.g., H₂SO₄ vs. p-toluenesulfonic acid) can be systematically evaluated using:

- Design of Experiments (DoE) : Multi-factor analysis (temperature, catalyst loading, solvent ratio) identifies optimal conditions .

- Control groups : Compare yields with/without catalysts to isolate catalytic effects.

- In situ monitoring : FTIR or Raman spectroscopy tracks ester bond formation in real time .

Basic: What are the key applications of this compound in organic synthesis?

- Intermediate for amides : Reacts with amines (e.g., aniline) in the presence of triethylamine to form oxoacetamide derivatives .

- Reduction studies : Lithium aluminum hydride reduces the ester to 2-butoxyethanol, useful in polymer synthesis .

- Solvent : Polar aprotic properties facilitate reactions requiring low nucleophilic interference .

Advanced: How do structural modifications (e.g., chain length) alter reactivity compared to analogs like ethoxy(oxo)acetate?

The butoxy chain’s hydrophobicity and steric effects distinguish it from shorter-chain analogs:

- Solubility : Lower water solubility vs. ethoxy analogs due to increased alkyl chain length.

- Reactivity : Slower nucleophilic substitution due to steric hindrance around the ester group.

- Thermal stability : Higher decomposition temperatures (Td ~180°C) compared to methoxy derivatives .

Basic: What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational modeling (e.g., DFT) predict reaction pathways for this compound derivatives?

Density Functional Theory (DFT) simulations:

- Map energy profiles for hydrolysis or reduction pathways.

- Identify transition states and intermediates (e.g., tetrahedral intermediates in ester hydrolysis).

- Validate experimental kinetics and guide catalyst design .

Basic: What spectroscopic signatures distinguish this compound from its hydrolysis products?

- IR spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ vs. carboxylic acid C=O at ~1700 cm⁻¹ after hydrolysis.

- ¹H NMR : Loss of butoxy (–OCH₂–) proton signals (δ ~4.3 ppm) upon hydrolysis to oxoacetic acid .

Advanced: What strategies resolve contradictions in bioactivity assays involving this compound?

Discrepancies in cytotoxicity or enzyme inhibition studies may arise from:

- Purity variability : Ensure ≥98% purity via HPLC before assays.

- Solvent effects : Use DMSO or ethanol at <1% concentration to avoid cell membrane disruption.

- Control experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.